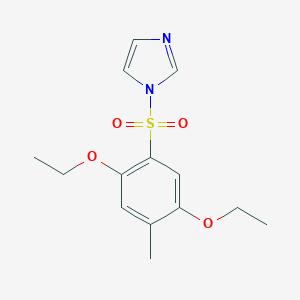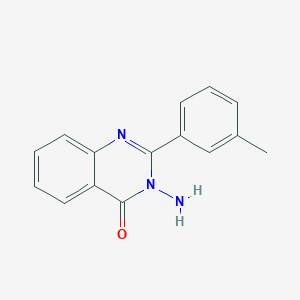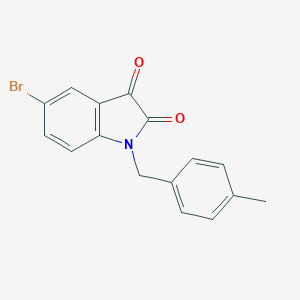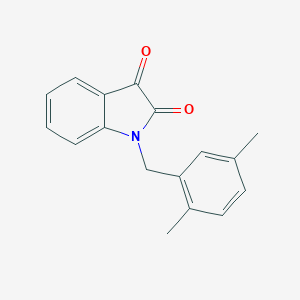
1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione is a synthetic compound that belongs to the class of indole-2,3-diones. It is commonly known as IDB or indandione derivative. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medical and biological research.
Applications De Recherche Scientifique
Chemistry and Organic Synthesis
Isatins and their derivatives, including 1H-indole-2,3-dione compounds, are noted for their versatility in organic synthesis. They serve as precursors for a wide array of heterocyclic compounds like indoles, quinolines, and are employed in the synthesis of various drugs. Their presence in mammalian tissues and the modulation of biochemical processes further underscores their significance (S. J. Garden & Â. C. Pinto, 2001).
Anticorrosion and Antibacterial Applications
1H-indole-2,3-dione derivatives have demonstrated effectiveness in inhibiting metal corrosion and exhibit notable antibacterial activities. Their functional groups, such as electronegative atoms and aromatic rings, facilitate the formation of protective layers on metal surfaces and inhibit microbial growth, respectively (Yanhong Miao, 2014).
Antimicrobial and Antifungal Screening
Compounds derived from 1H-indole-2,3-dione have shown moderate inhibitory activity against fungal species like Candida albicans, and some exhibit moderate activity against Gram-positive bacteria such as Staphylococcus aureus. These findings suggest their potential as antimicrobial and antifungal agents (E. Ramadan, H. Rasheed, & E. Ashry, 2019).
Biological and Pharmacological Potency
Indole-2,3-dione derivatives have been explored for their biological potency, leading to the development of novel fungicides and bactericides. These compounds exhibit significant antimicrobial activity, comparable to standard treatments, and show promise in pharmaceutical applications with a focus on reducing toxicity (R. Singh & Pooja Nagpal, 2005).
Anticancer Activities
Research into indole derivatives, including 1H-indole-2,3-dione, has identified these compounds as having potential anticancer properties. They are key in designing and developing new anticancer agents, highlighting the "privileged motif" of indole for drug development (H. Sachdeva, Jaya Mathur, & A. Guleria, 2020).
Chemosensor Applications
1H-indole-2,3-dione has been employed as a chemosensor for the selective detection of metal ions, like Fe3+, showcasing its utility in environmental monitoring and analytical chemistry (M. R. G. Fahmi et al., 2019).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit certain enzymes or stimulate specific receptors, leading to a cascade of biochemical reactions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they can interfere with the synthesis of essential biomolecules, disrupt cell signaling pathways, or alter the activity of key enzymes .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-13(12(2)9-11)10-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSBJLDUKBYYBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylbenzyl)-1H-indole-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]azepane](/img/structure/B346055.png)



![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B346112.png)

![1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione](/img/structure/B346133.png)

![4-[(3,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B346143.png)

![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)
